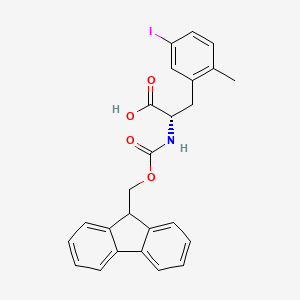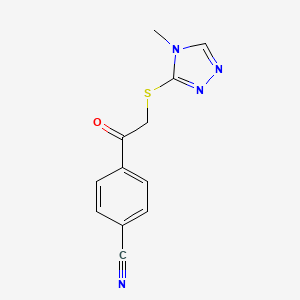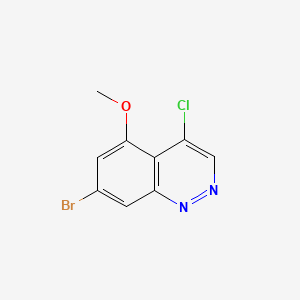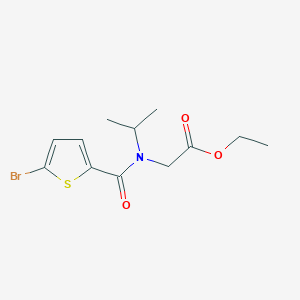
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves several steps. One common method includes the bromination of thiophene, followed by acylation and esterification reactions. The bromination reaction can be conducted using n-butyllithium and subsequent treatment with 2-ethylhexylbromide . The acylation step involves the reaction of the brominated thiophene with an appropriate acyl chloride, and the final esterification step involves the reaction with ethyl isopropylglycinate under basic conditions .
Analyse Chemischer Reaktionen
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Wirkmechanismus
The mechanism of action of ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .
Vergleich Mit ähnlichen Verbindungen
Ethyl n-(5-bromothiophene-2-carbonyl)-n-isopropylglycinate can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its bromine substitution and ester functional group make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H16BrNO3S |
|---|---|
Molekulargewicht |
334.23 g/mol |
IUPAC-Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)-propan-2-ylamino]acetate |
InChI |
InChI=1S/C12H16BrNO3S/c1-4-17-11(15)7-14(8(2)3)12(16)9-5-6-10(13)18-9/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
WBBRUMVIKXWVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C(C)C)C(=O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


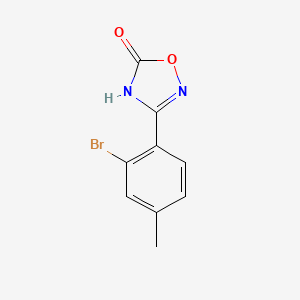
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
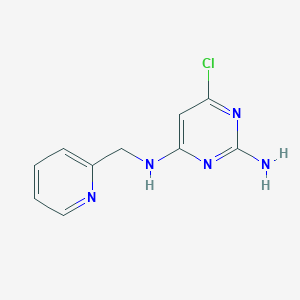
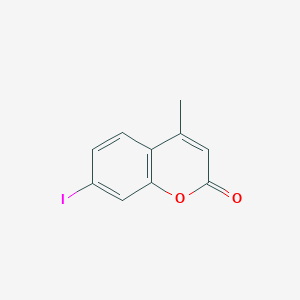
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
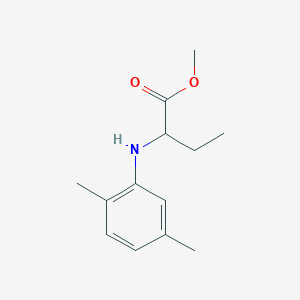

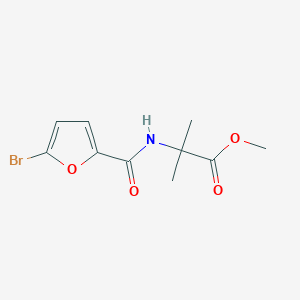
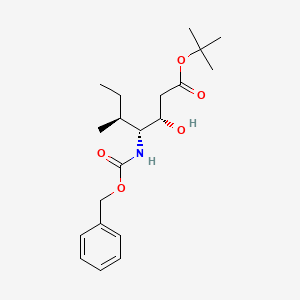
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
